Bariumhydroxid-Monohydrat

Übersicht

Beschreibung

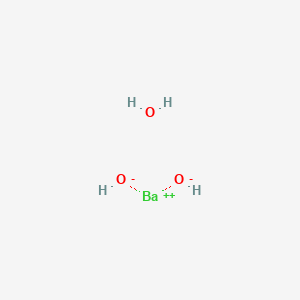

Barium hydroxide monohydrate, with the chemical formula Ba(OH)₂·H₂O, is a white crystalline solid that is highly soluble in water. It is a significant compound in the field of chemistry due to its strong basic nature and its ability to form barium ions (Ba²⁺) and hydroxide ions (OH⁻) when dissolved in water .

Wissenschaftliche Forschungsanwendungen

Barium hydroxide monohydrate has diverse applications in scientific research:

Biology: It is used in the preparation of biological buffers and in the study of biochemical pathways.

Medicine: It is used in the preparation of certain pharmaceuticals and in medical research.

Wirkmechanismus

Target of Action

Barium hydroxide monohydrate (Ba(OH)2·H2O), also known as baryta, is a chemical compound that primarily targets water molecules . It is an alkali metal hydroxide, which means its nature is fundamentally basic .

Mode of Action

Upon dissolving in water, barium hydroxide monohydrate undergoes an exothermic reaction, liberating heat and forming barium ions (Ba2+) and hydroxide ions (OH-) . This reaction can be represented as follows:

Ba(OH)2+H2O→Ba2++2OH−+H2OBa(OH)_2 + H_2O \rightarrow Ba^{2+} + 2OH^- + H_2O Ba(OH)2+H2O→Ba2++2OH−+H2O

The compound’s interaction with water results in the formation of these ions, which can then interact with other compounds or elements in the environment .

Biochemical Pathways

Barium hydroxide monohydrate can participate in several biochemical pathways. For instance, it can react with acids to neutralize them and form barium salts and water . It can also react with carbon dioxide (CO2) to form barium carbonate (BaCO3) and water . Furthermore, it can react with ammonium salts, releasing ammonia gas (NH3) .

Pharmacokinetics

Barium hydroxide monohydrate is moderately soluble in water . At 20°C, approximately 3.89 grams of Ba(OH)2 can dissolve in 100 grams of water . This solubility influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of barium hydroxide monohydrate’s action are largely based on its reactions with other compounds. For instance, its reaction with acids results in the formation of barium salts and water, neutralizing the acid . Its reaction with carbon dioxide forms barium carbonate, a compound with various uses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of barium hydroxide monohydrate. For instance, its solubility in water can be affected by the temperature . Moreover, the presence of other compounds, such as acids, carbon dioxide, or ammonium salts, can influence its reactions . Furthermore, barium hydroxide monohydrate can decompose into barium oxide when heated to 800°C .

Biochemische Analyse

Biochemical Properties

Barium hydroxide monohydrate plays a significant role in biochemical reactions due to its strong basic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can precipitate hydroxides of other metals from their aqueous solutions due to the high pH it generates . This property is particularly useful in analytical chemistry for the titration of weak acids and in organic chemistry as a strong base in hydrolyzation and preparation of other compounds .

Cellular Effects

Barium hydroxide monohydrate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its strong alkaline nature can disrupt cellular homeostasis, leading to changes in cell signaling pathways and gene expression. The compound’s interaction with cellular components can result in the inhibition or activation of specific enzymes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, barium hydroxide monohydrate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s strong basic nature allows it to interact with acidic groups on proteins and enzymes, leading to changes in their structure and function. This can result in the inhibition or activation of specific enzymes, thereby affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of barium hydroxide monohydrate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to carbon dioxide, which leads to the formation of barium carbonate . Long-term exposure to barium hydroxide monohydrate can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of barium hydroxide monohydrate vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. High doses of barium hydroxide monohydrate can lead to adverse effects such as irritation of the respiratory tract, stimulation and then paralysis of muscles, and effects on the central nervous system .

Metabolic Pathways

Barium hydroxide monohydrate is involved in various metabolic pathways, particularly those involving the neutralization of acids and the precipitation of metal hydroxides. The compound interacts with enzymes and cofactors that are involved in these pathways, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, barium hydroxide monohydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s strong basic nature allows it to readily diffuse through cellular membranes, influencing its distribution within cells .

Subcellular Localization

Barium hydroxide monohydrate is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can affect enzyme activity and gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Barium hydroxide monohydrate can be synthesized through several methods:

-

Reaction of Barium Oxide with Water: : This is a common laboratory method where barium oxide (BaO) reacts with water (H₂O) to form barium hydroxide. The reaction is highly exothermic: [ \text{BaO} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 ] The resulting barium hydroxide can crystallize as the octahydrate, which can be converted to the monohydrate by heating in air .

-

Double Displacement Reaction: : Another method involves the reaction of barium chloride (BaCl₂) with sodium hydroxide (NaOH), resulting in the formation of barium hydroxide and sodium chloride (NaCl): [ \text{BaCl}_2 + 2\text{NaOH} \rightarrow \text{Ba(OH)}_2 + 2\text{NaCl} ]

Industrial Production Methods

Industrially, barium hydroxide is produced by dissolving barium oxide in water. The octahydrate form is typically used because it is more stable and easier to handle. This form is then converted to the monohydrate by heating in air .

Analyse Chemischer Reaktionen

Types of Reactions

Barium hydroxide monohydrate undergoes several types of chemical reactions:

-

Neutralization Reactions: : It reacts with acids to form barium salts and water. For example, with hydrochloric acid (HCl): [ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ]

-

Precipitation Reactions: : It can react with sulfate ions to form barium sulfate (BaSO₄), which is insoluble in water: [ \text{Ba(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{H}_2\text{O} ]

-

Reaction with Metals: : Barium hydroxide can react with metals like aluminum and zinc to form oxides or hydroxides of the metal and generate gaseous hydrogen .

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Metals: Aluminum, zinc.

Conditions: Typically, these reactions are carried out at room temperature and in aqueous solutions.

Major Products

Barium Salts: Such as barium chloride and barium sulfate.

Water: Formed in neutralization reactions.

Hydrogen Gas: Formed in reactions with metals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Calcium Hydroxide (Ca(OH)₂):

Magnesium Hydroxide (Mg(OH)₂):

Sodium Hydroxide (NaOH):

Uniqueness

Barium hydroxide monohydrate is unique due to its high solubility in water and its ability to form insoluble barium salts, such as barium sulfate, which is utilized in various industrial applications. Its strong basic nature and exothermic reaction with water also make it distinct from other hydroxides .

Biologische Aktivität

Barium hydroxide monohydrate (Ba(OH)₂·H₂O) is a chemical compound that exhibits various biological activities and toxicological effects. This article explores its biological implications, including its toxicity, potential therapeutic uses, and interactions with biological systems.

Barium hydroxide monohydrate is a white crystalline powder that is slightly soluble in water, forming a strong alkaline solution. It is primarily used in industrial applications such as water purification, lubricating oil additives, and as a precursor for other barium compounds . Its strong basicity allows it to neutralize acids exothermically, which can lead to significant heat generation upon dissolution .

Toxicological Profile

The biological activity of barium hydroxide monohydrate is largely characterized by its toxicological effects. The Agency for Toxic Substances and Disease Registry (ATSDR) provides a detailed toxicological profile for barium compounds, indicating that exposure can lead to various health issues:

- Respiratory Effects : Studies have shown that exposure to barium compounds can cause respiratory tract lesions and bronchoconstriction. For instance, rats exposed to barium carbonate dust exhibited lung lesions after prolonged exposure .

- Acute Toxicity : Oral toxicity studies indicate that high doses of barium can lead to mortality in animal models. In one study, rats receiving high doses of barium chloride experienced significant mortality rates .

- Renal Effects : Barium exposure has been associated with changes in kidney function, including decreased kidney weight and altered blood urea nitrogen levels in rats exposed to high doses .

The biological mechanisms underlying the toxicity of barium hydroxide monohydrate are not fully understood but may involve:

- Calcium Displacement : Barium competes with calcium for binding sites in biological systems, potentially disrupting calcium-dependent processes such as neurotransmission and muscle contraction .

- Cellular Toxicity : The strong alkaline nature of barium hydroxide can lead to cellular damage through the disruption of cellular membranes and metabolic processes .

Case Study 1: Respiratory Health Impacts

A study conducted on rats exposed to barium carbonate dust revealed significant respiratory health impacts, including perivascular sclerosis and thickening of the intraalveolar septa. This study underscores the potential respiratory hazards associated with barium exposure in occupational settings .

Case Study 2: Acute Oral Toxicity

In an acute toxicity study involving oral administration of barium chloride, researchers found that high doses resulted in significant mortality among test subjects. The findings suggest a need for caution when handling barium compounds and highlight the importance of understanding dosage thresholds for safety .

Case Study 3: Renal Function Alterations

Research has indicated that exposure to barium compounds can adversely affect renal function. In one study, significant decreases in kidney weights were observed at certain dosage levels, indicating potential nephrotoxic effects associated with barium exposure .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Toxicity | High doses can lead to mortality; renal function may be impaired. |

| Respiratory Effects | Exposure can cause lung lesions and bronchoconstriction. |

| Calcium Displacement | Barium may disrupt calcium-dependent physiological processes. |

Eigenschaften

IUPAC Name |

barium(2+);dihydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3H2O/h;3*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQTUHKAQKWLIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(OH)2.H2O, BaH4O3 | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium hydroxide monohydrate is a white powder. It is slightly soluble in water. It is corrosive to metals and tissue. It is used in water purification, to make lubricating and oil additives, to make barium containing chemicals and for many other uses. | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

22326-55-2, 12230-71-6 | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide, octahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12230-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022326552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Barium Hydroxide Monohydrate used in organic synthesis, and what makes it advantageous in certain reactions?

A: Barium Hydroxide Monohydrate serves as a catalyst in various organic reactions. One example is its use in the Robinson Annulation, a multi-step process involving a Michael addition, aldol condensation, and dehydration []. The advantage of Barium Hydroxide Monohydrate in this reaction is its ability to promote the reaction in a stepwise manner under controlled conditions. This allows for the isolation of intermediates, providing valuable insights into the reaction mechanism and enabling the synthesis of a diverse set of molecules for further study [].

Q2: Can you elaborate on the role of Barium Hydroxide Monohydrate in material science, specifically in the synthesis of Barium Titanate (BaTiO3)?

A: Barium Hydroxide Monohydrate plays a crucial role as a precursor in the sol-gel synthesis of Barium Titanate (BaTiO3), a ferroelectric material with numerous technological applications [, ]. Research has shown that reacting Titanium (IV) isopropoxide with Barium Hydroxide Monohydrate in benzyl alcohol yields nanocrystalline BaTiO3 []. The water molecule present in the monohydrate is sufficient for the hydrolysis of the alkoxide, leading to the formation of BaTiO3 nanoparticles. Notably, the size of these nanoparticles can be controlled by adjusting the water concentration in the reaction medium []. This highlights the importance of Barium Hydroxide Monohydrate in controlling the properties of the final material.

Q3: The research mentions the importance of the reaction medium when using Barium Hydroxide Monohydrate for BaTiO3 synthesis. Can you explain this further?

A: The choice of reaction medium significantly impacts the phase and particle size of the resulting BaTiO3. For instance, when using Barium Hydroxide Monohydrate and Titanium (IV) isopropoxide, the perovskite phase of BaTiO3 only forms in benzyl alcohol and not in 2-methoxyethanol []. This difference arises from the varying interactions between the solvents, precursors, and intermediates formed during the reaction. Selecting the appropriate solvent is therefore critical for obtaining the desired BaTiO3 phase and morphology.

Q4: Beyond BaTiO3, are there other applications of Barium Hydroxide Monohydrate in material synthesis or processing?

A: Yes, research indicates that Barium Hydroxide Monohydrate is employed in the reclamation of used turbine engine oils []. It serves as a pretreatment agent before distillation, aiding in the removal of acidic contaminants from the oil. This process helps in regenerating used oil and reducing waste [].

Q5: The research mentions analyzing the synthesized compounds using spectroscopic techniques. Can you specify which techniques were used and their importance?

A: The research employed various spectroscopic techniques to characterize the synthesized compounds. These included Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, NOESY, and HETCOR), and X-Ray Diffraction (XRD) [, , ]. These techniques provide valuable information about the molecular structure, bonding, and crystalline structure of the compounds. For example, IR spectroscopy helps identify functional groups, while NMR provides details about the carbon and hydrogen framework of a molecule. XRD is crucial for determining the crystal structure of materials like BaTiO3. These techniques are essential for confirming the identity and purity of the synthesized products and for understanding their properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.